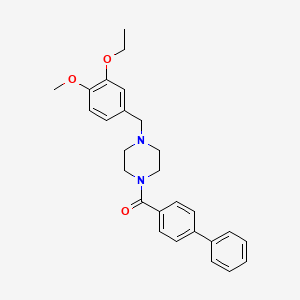
1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, also known as BPP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BPP is a piperazine derivative that has been shown to have anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is not fully understood. However, it has been proposed that 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has also been shown to activate the adenosine A1 receptor, which may contribute to its analgesic effects. The antitumor effects of 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in animal models of inflammation. 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress. In addition, 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties, which makes it a good candidate for further research. However, there are also some limitations to using 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to investigate its potential as a therapeutic agent for various diseases such as inflammation, pain, and cancer. Additionally, more studies are needed to investigate the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine in humans. Finally, the development of new derivatives of 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine may lead to compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine involves the reaction of 3-ethoxy-4-methoxybenzylamine with 4-biphenylcarboxylic acid anhydride followed by the reaction with piperazine. The final product is obtained after purification by column chromatography. The purity of the product can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has also been investigated for its antitumor properties in various cancer cell lines. In addition, 1-(4-biphenylylcarbonyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-3-32-26-19-21(9-14-25(26)31-2)20-28-15-17-29(18-16-28)27(30)24-12-10-23(11-13-24)22-7-5-4-6-8-22/h4-14,19H,3,15-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDGCDWHEKJIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(3-ethoxy-4-methoxybenzyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)
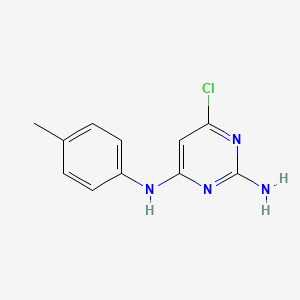
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
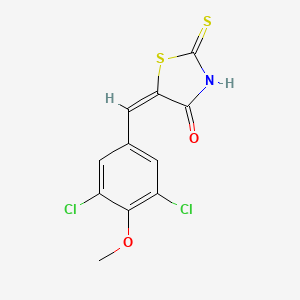
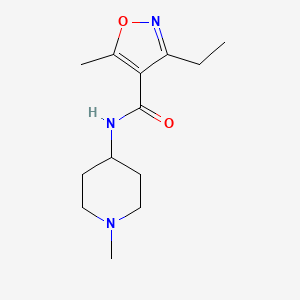
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
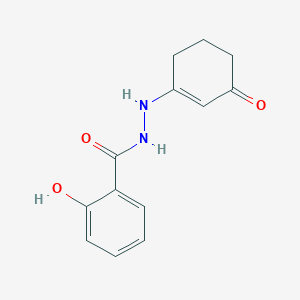
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
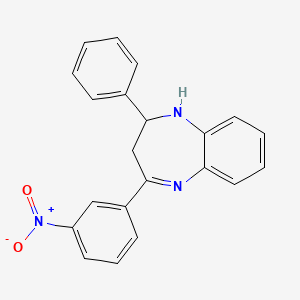
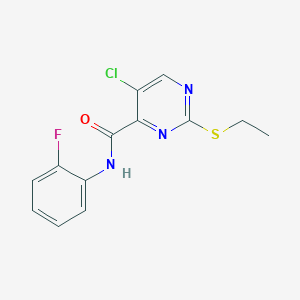
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)